(2R)-1-[(4S)-4,5-dihydro-4-(phenylMethyl)-2-oxazolyl]-2-(diphenylphosphino)-Ferrocene
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Overview
Description
The compound (2R)-1-[(4S)-4,5-dihydro-4-(phenylMethyl)-2-oxazolyl]-2-(diphenylphosphino)-Ferrocene is a chiral organophosphorus compound featuring a ferrocene backbone. This compound is notable for its applications in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds. The presence of both a phosphine group and an oxazoline ring makes it a versatile ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[(4S)-4,5-dihydro-4-(phenylMethyl)-2-oxazolyl]-2-(diphenylphosphino)-Ferrocene typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring is synthesized from an amino alcohol and a carboxylic acid derivative. This step often requires the use of dehydrating agents such as thionyl chloride or phosphorus trichloride.
Attachment to the Ferrocene Backbone: The oxazoline ring is then attached to the ferrocene backbone through a nucleophilic substitution reaction. This step may involve the use of a base such as sodium hydride to deprotonate the oxazoline, facilitating its attachment to the ferrocene.
Introduction of the Phosphine Group: The final step involves the introduction of the diphenylphosphino group. This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-[(4S)-4,5-dihydro-4-(phenylMethyl)-2-oxazolyl]-2-(diphenylphosphino)-Ferrocene: undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium ion using oxidizing agents like ferric chloride or ceric ammonium nitrate.
Reduction: The oxazoline ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phosphine group can participate in substitution reactions, particularly in the formation of metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Ferric chloride, ceric ammonium nitrate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, bases like sodium hydride.
Major Products
Oxidation: Ferrocenium ion derivatives.
Reduction: Amino-ferrocene derivatives.
Substitution: Metal-phosphine complexes.
Scientific Research Applications
(2R)-1-[(4S)-4,5-dihydro-4-(phenylMethyl)-2-oxazolyl]-2-(diphenylphosphino)-Ferrocene: has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential in drug development, particularly in the design of metal-based drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals, where enantioselectivity is crucial.
Mechanism of Action
The mechanism by which (2R)-1-[(4S)-4,5-dihydro-4-(phenylMethyl)-2-oxazolyl]-2-(diphenylphosphino)-Ferrocene exerts its effects is primarily through its role as a ligand in catalytic processes. The compound coordinates with metal centers, forming complexes that facilitate various chemical transformations. The chiral environment provided by the oxazoline and phosphine groups induces enantioselectivity in the reactions.
Comparison with Similar Compounds
Similar Compounds
®-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.
(S)-Phos: A chiral phosphine ligand with a different backbone structure.
®-Josiphos: A chiral ligand with a ferrocenyl backbone but different substituents.
Uniqueness
- The combination of the oxazoline ring and the diphenylphosphino group on a ferrocene backbone makes (2R)-1-[(4S)-4,5-dihydro-4-(phenylMethyl)-2-oxazolyl]-2-(diphenylphosphino)-Ferrocene unique. This structure provides a distinct chiral environment that is highly effective in inducing enantioselectivity in catalytic processes.
This compound’s unique structural features and versatile applications make it a valuable tool in various fields of scientific research and industrial applications.
Properties
CAS No. |
163169-14-0 |
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Molecular Formula |
C10H4Cl2N2 |
Molecular Weight |
0 |
Origin of Product |
United States |
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